molecular formula C9H8F3N5OS B2655181 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251560-70-9

5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2655181
CAS No.: 1251560-70-9
M. Wt: 291.25
InChI Key: SGNKUQRDDRLULQ-UHFFFAOYSA-N
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Description

5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H8F3N5OS and its molecular weight is 291.25. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into its biological activity, focusing on its potential applications in cancer therapy and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H9F3N5OSC_{10}H_{9F_3N_5OS}, with a molecular weight of approximately 292.27 g/mol. The structural features include a thiazole ring and a triazole moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,2,3-triazole structure have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

Case Study: Antiproliferative Activity

In a study assessing various triazole derivatives, one compound demonstrated an IC50 value of 1.1 μM against the MCF-7 breast cancer cell line. This suggests a potent antiproliferative effect compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0063 μmol/mL
S. aureus0.0125 μmol/mL

These findings highlight the potential of triazole derivatives as broad-spectrum antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with biological targets involved in cell proliferation and survival pathways. The presence of the thiazole and triazole rings enhances its binding affinity to these targets.

Apoptosis Induction

Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. Specifically, derivatives of 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications to the triazole structure can enhance activity against various cancer cell lines (e.g., HeLa and L1210 cells) with lower IC50 values compared to parent compounds .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against a range of bacteria and fungi. The incorporation of thiazole and trifluoroethyl moieties may enhance these properties through improved interaction with microbial targets .

Bioisosteric Modifications

The amide bond in related compounds has been replaced with bioisosteres such as triazoles to improve pharmacological profiles. This strategy has been successful in increasing the potency and selectivity of anticancer agents .

Pesticidal Activity

Research has indicated that triazole derivatives can serve as effective fungicides. The structural characteristics of this compound may lend itself to applications in crop protection against fungal pathogens. The trifluoroethyl group is particularly noted for enhancing lipophilicity and penetration into plant tissues .

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for the development of advanced materials. Its ability to form metal complexes has been explored for applications in catalysis and sensor technology .

Case Studies and Research Findings

StudyFocusFindings
PMC7666045Anticancer ActivityCompound derivatives showed enhanced antiproliferative activity in multiple cancer cell lines.
PMC10604163Antimicrobial PropertiesTriazole derivatives demonstrated significant antimicrobial effects against selected strains.
Ruthenium StudyMaterial ScienceSynthesis of triazole-containing peptidomimetics showed promising results for drug development.

Properties

IUPAC Name

5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5OS/c1-5-6(7(18)14-4-9(10,11)12)15-16-17(5)8-13-2-3-19-8/h2-3H,4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKUQRDDRLULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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